molecular formula C10H12FN5O2 B10758482 5'-Fluoro-2',5'-Dideoxyadenosine

5'-Fluoro-2',5'-Dideoxyadenosine

Cat. No.: B10758482
M. Wt: 253.23 g/mol
InChI Key: QKUCDAPGYBWICH-RRKCRQDMSA-N
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Description

5’-FLUORO-2’,5’-DIDEOXYADENOSINE is a synthetic nucleoside analog characterized by the substitution of a fluorine atom at the 5’ position and the removal of hydroxyl groups at the 2’ and 5’ positions of the ribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-FLUORO-2’,5’-DIDEOXYADENOSINE typically involves the following steps:

Industrial Production Methods

Industrial production of 5’-FLUORO-2’,5’-DIDEOXYADENOSINE follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5’-FLUORO-2’,5’-DIDEOXYADENOSINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-FLUORO-2’,5’-DIDEOXYADENOSINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-FLUORO-2’,5’-DIDEOXYADENOSINE involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions.

    5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5’ position but has a different base (uracil instead of adenine).

    2’,5’-Dideoxycytidine: Similar structure but with cytosine as the base.

Uniqueness

5’-FLUORO-2’,5’-DIDEOXYADENOSINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and resistance to enzymatic degradation, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C10H12FN5O2

Molecular Weight

253.23 g/mol

IUPAC Name

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-(fluoromethyl)oxolan-3-ol

InChI

InChI=1S/C10H12FN5O2/c11-2-6-5(17)1-7(18-6)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1

InChI Key

QKUCDAPGYBWICH-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CF)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CF)O

Origin of Product

United States

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